molecular formula C14H17F2NO B11088557 (2,3-Difluoro-5-methyl-phenyl)-(2-methyl-piperidin-1-yl)-methanone

(2,3-Difluoro-5-methyl-phenyl)-(2-methyl-piperidin-1-yl)-methanone

Cat. No.: B11088557
M. Wt: 253.29 g/mol
InChI Key: LHNADYNKNWXSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE typically involves the reaction of 2,3-difluoro-5-methylbenzoyl chloride with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, while the piperidino group may facilitate its passage through biological membranes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-DIFLUORO-5-METHYLPHENYL)(2-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of fluorine and methyl groups on the phenyl ring, along with the piperidino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H17F2NO

Molecular Weight

253.29 g/mol

IUPAC Name

(2,3-difluoro-5-methylphenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H17F2NO/c1-9-7-11(13(16)12(15)8-9)14(18)17-6-4-3-5-10(17)2/h7-8,10H,3-6H2,1-2H3

InChI Key

LHNADYNKNWXSIM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C(=CC(=C2)C)F)F

Origin of Product

United States

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